![molecular formula C16H17ClN4O2S B2595307 N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride CAS No. 2418681-27-1](/img/structure/B2595307.png)
N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride
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Overview
Description
“N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2418681-27-1 . It has a molecular weight of 364.86 .
Synthesis Analysis
Pyrimidines, which are aromatic heterocyclic compounds, have been synthesized through numerous methods . A new protocol for the synthesis of pyrimidine derivatives involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C16H16N4O2S.ClH/c1-22-13-5-3-2-4-10 (13)12 (17)8-18-15 (21)14-11-6-7-23-16 (11)20-9-19-14;/h2-7,9,12H,8,17H2,1H3, (H,18,21);1H .Scientific Research Applications
Overview
N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride is a compound that might not have direct references in available literature but is structurally related to various scientific studies focusing on compounds with similar functional groups or structural frameworks. The applications and significance of such compounds generally span across multiple domains, including but not limited to medicinal chemistry, pharmacology, environmental science, and material science. Below, insights are drawn from research involving compounds with structural similarities or functional relevance to provide an understanding of potential applications.
Medicinal Chemistry and Pharmacology
Compounds with structural features similar to N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride often exhibit significant biological activities. For instance, pyrimidine derivatives are well-documented for their broad spectrum of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. The presence of a thieno[2,3-d]pyrimidine core, specifically, can contribute to these compounds' ability to interact with biological targets, such as enzymes or receptors, leading to their potential application in drug discovery and development Liew et al., 2020.
Environmental Science
Regarding environmental applications, research has highlighted the impact of similar compounds on ecological systems, particularly when they function as endocrine disruptors. Such compounds can interfere with hormone systems in wildlife, leading to reproductive and developmental issues. Studies on the ecotoxicology of related compounds, like nonylphenol and its ethoxylates, provide insights into the environmental fate, behavior, and potential toxicity of structurally related chemicals, underscoring the importance of understanding their environmental impact and guiding regulations for their safe use and disposal Staples et al., 2004.
Material Science
In material science, the unique properties of compounds containing pyrimidine rings and related heterocycles have been explored for the development of novel materials. For example, their incorporation into optoelectronic materials has been studied due to their promising electronic and photophysical properties. These materials find applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices, highlighting the versatility and potential of pyrimidine-containing compounds in advanced material applications Lipunova et al., 2018.
Future Directions
Research developments suggest that there is potential for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
“N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
The key mechanism of action of many pyrimidines involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . The beneficial effects of many pyrimidines are credited to the deficiency of these eicosanoids .
properties
IUPAC Name |
N-[2-amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S.ClH/c1-22-13-5-3-2-4-10(13)12(17)8-18-15(21)14-11-6-7-23-16(11)20-9-19-14;/h2-7,9,12H,8,17H2,1H3,(H,18,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKPGLYFPMSZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=C3C=CSC3=NC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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